N-(1-cyclohexylethyl)cyclopropanamine
Description
Contextualization of Cyclopropanamine and Cyclohexylethylamine Scaffolds in Bioactive Molecules
The cyclopropane (B1198618) ring is a highly valuable structural unit in medicinal chemistry. nbinno.com Its inherent ring strain and unique electronic properties offer several advantages in drug design. nbinno.com The rigid nature of the cyclopropane ring allows for precise control over the spatial arrangement of functional groups, which can lead to higher potency and selectivity for biological targets. nbinno.com Furthermore, the cyclopropane moiety is often more resistant to metabolic degradation compared to linear aliphatic chains, potentially leading to improved pharmacokinetic profiles. nbinno.com This has led to the incorporation of the cyclopropyl (B3062369) group in a variety of approved drugs, including those for treating COVID-19, asthma, hepatitis C, and HIV/AIDS. psu.edu Cyclopropylamines, in particular, are found in compounds with a wide range of biological activities, including enzyme inhibition and antimicrobial, antifungal, antitumor, and antiviral properties. unl.pt For instance, derivatives of cyclopropanamine have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in neurological disorders. acs.org
The cyclohexyl fragment is also a prevalent feature in many natural and synthetic drugs. pharmablock.com It can serve as a bioisostere for other chemical groups, such as a t-butyl or a phenyl group, and its three-dimensional nature can provide more contact points with a target protein, potentially enhancing binding affinity. pharmablock.com The presence of a cyclohexyl group can also increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Numerous drugs containing the cyclohexyl group are derived from natural products, including dihydroartemisinin (B1670584) and sirolimus. pharmablock.com (S)-(+)-1-Cyclohexylethylamine, a related chiral amine, is a key building block in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com
Research Significance and Scope of Investigation for N-(1-Cyclohexylethyl)cyclopropanamine and its Derivatives
Given the established importance of both cyclopropanamine and cyclohexylethylamine scaffolds, this compound represents a logical, albeit underexplored, combination of these two pharmacophorically relevant groups. The research significance of this compound and its potential derivatives lies in the possibility of synergistic or novel biological activities arising from the unique juxtaposition of the rigid, metabolically stable cyclopropane unit and the lipophilic, space-occupying cyclohexyl moiety.
The scope of investigation for this compound would likely begin with its synthesis, which could potentially be achieved through methods such as reductive amination of a suitable cyclopropyl ketone with 1-cyclohexylethylamine or through the alkylation of cyclopropanamine. longdom.org Subsequent research would focus on the comprehensive characterization of its chemical and physical properties.
Following synthesis and characterization, a primary area of investigation would be the exploration of its biological activities. Based on the known activities of its constituent scaffolds, screening of this compound and its derivatives could be directed towards:
Antimicrobial and Antifungal Activity: Given that derivatives of both cyclopropanamine and other N-alkyl amines have shown such properties. nih.govnih.gov
Enzyme Inhibition: The cyclopropylamine (B47189) moiety is a known feature in enzyme inhibitors, such as monoamine oxidase inhibitors. longdom.org
Neurological Applications: The role of cyclopropanamine derivatives as LSD1 inhibitors suggests potential applications in neuroscience. acs.org
Furthermore, the synthesis of a library of derivatives of this compound would be a crucial step in establishing structure-activity relationships (SAR). Modifications could include substitution on the cyclohexane (B81311) ring, alteration of the ethyl linker, or substitution on the cyclopropane ring. Such studies would be invaluable in optimizing potency, selectivity, and pharmacokinetic properties for any identified biological activity.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-cyclohexylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZBLHBMSYUBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997219 | |
| Record name | N-(1-Cyclohexylethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-67-0 | |
| Record name | Cyclohexanemethylamine, N-cyclopropyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Cyclohexylethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 1 Cyclohexylethyl Cyclopropanamine and Its Analogues
Strategies for Stereoselective Synthesis of N-(1-Cyclohexylethyl)cyclopropanamine Derivatives
The stereoselective synthesis of this compound derivatives can be approached through various established methodologies, focusing on the formation of the chiral center at the cyclohexylethylamine moiety and the introduction of the cyclopropyl (B3062369) group.
Reductive Amination Approaches for the Cyclohexylethylamine Moiety
Reductive amination is a primary and versatile method for the synthesis of the N-(1-cyclohexylethyl) group. This reaction typically involves the condensation of a ketone, in this case, 1-cyclohexylethanone, with an amine, cyclopropanamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) under weakly acidic conditions to facilitate imine formation.
Enzymatic approaches using reductive aminases (RedAms) also present a promising route for the synthesis of N-substituted cyclohexylamines, offering high conversion rates and stereoselectivity under mild reaction conditions. For instance, the preparative amination of cyclohexanone (B45756) with cyclopropylamine (B47189) has been successfully demonstrated, suggesting the feasibility of this method for analogous ketones. researchgate.net
Table 1: Representative Reductive Amination Conditions for Analogous Amines This table presents data for the synthesis of N-cyclopropylcyclohexylamine from cyclohexanone and cyclopropylamine, serving as a model for the synthesis of this compound.
| Ketone | Amine | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|---|
| Cyclohexanone | Cyclopropylamine | MtRedAm (Reductive Aminase) | Buffer | Preparative scale (100 mg) | N-cyclopropylcyclohexylamine | High Conversion (STY: 64.2 g L⁻¹ d⁻¹) | researchgate.net |
Chiral Resolution Techniques for Enantiomerically Pure Compounds
Since this compound possesses a chiral center at the carbon atom attached to both the cyclohexyl and the amine groups, obtaining enantiomerically pure forms is often necessary for specific applications. Chiral resolution is a common strategy to separate the enantiomers from a racemic mixture.
One widely used method is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.
Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are effective in separating a wide range of enantiomers. mdpi.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. Supercritical fluid chromatography (SFC) with chiral columns can also be employed for efficient separation.
Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another approach to obtain enantiomerically enriched amines. nih.gov
One-Pot Synthetic Approaches for Related Cyclohexylethylamine Derivatives
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single process without the need for isolating intermediates, thereby saving time, reagents, and reducing waste. For the synthesis of N-substituted cyclohexylethylamine derivatives, a one-pot approach could involve the in-situ formation of the amine followed by its reaction with other reagents.
For instance, a one-pot synthesis of N-substituted secondary amines from nitro compounds and alcohols has been developed, which could be adapted for the synthesis of the target molecule. ionike.com Similarly, the direct synthesis of cyclohexylamine (B46788) via the hydrogenation of nitrobenzene (B124822) has been reported, which could then be functionalized in the same pot. rsc.org These methods often utilize transition metal catalysts, such as palladium or ruthenium, to facilitate the hydrogenation and subsequent N-alkylation steps. rsc.org
Synthesis of Cyclopropanamine Derivatives with Substituents
The synthesis of cyclopropanamine derivatives with various substituents can be achieved through several routes. Functionalized cyclopropanes can be synthesized from carboxylic acids via a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govsemanticscholar.org This method allows for the introduction of a wide range of functional groups on the cyclopropane (B1198618) ring with high tolerance for different chemical moieties.
Another approach involves the stereoselective synthesis of cyclopropanes with quaternary carbon centers through methods like the Wadsworth-Emmons cyclopropanation. core.ac.uk Furthermore, modular enantioselective synthesis of cis-cyclopropanes can be achieved through self-sensitized stereoselective photodecarboxylation. nih.gov The synthesis of cyclopropylamines from cyclopropanols and amines also provides a direct route to substituted cyclopropanamine derivatives. researchgate.net
Fundamental Reaction Mechanisms of the Amine and Cyclopropyl Moieties
The chemical reactivity of this compound is largely dictated by the properties of the secondary amine and the strained cyclopropyl ring.
N-Dealkylation Pathways and Mechanistic Insights, including Cytochrome P450-mediated Processes
N-dealkylation, the removal of an alkyl group from an amine, is a significant metabolic pathway for many nitrogen-containing compounds, often catalyzed by cytochrome P450 (CYP) enzymes. ku.edumdpi.com For this compound, dealkylation can occur at either the cyclohexylethyl or the cyclopropyl group.
The mechanism of CYP450-catalyzed N-dealkylation of amines is complex and can proceed through different pathways, primarily the single electron transfer (SET) mechanism or the hydrogen atom transfer (HAT) mechanism.
Single Electron Transfer (SET) Mechanism: In this pathway, the nitrogen atom of the amine undergoes a one-electron oxidation by the activated CYP450 enzyme to form a highly reactive aminium cation radical. nih.gov For cyclopropylamines, this intermediate can lead to the fragmentation of the strained cyclopropane ring. nih.gov This ring-opening can result in the formation of reactive intermediates that can covalently modify and inactivate the enzyme, a process known as suicide inhibition. ku.eduresearchgate.net
Hydrogen Atom Transfer (HAT) Mechanism: Alternatively, the reaction can proceed via the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by the ferryl-oxo species of the CYP450 enzyme. This forms a carbon-centered radical, which then recombines with the hydroxyl group from the enzyme to form a carbinolamine intermediate. This carbinolamine is unstable and subsequently decomposes to yield the dealkylated amine and a carbonyl compound (e.g., cyclopropanone (B1606653) or 1-cyclohexylethanone). rsc.org
Studies on model compounds like N-cyclopropyl-N-methylaniline have shown that both N-demethylation and N-decyclopropylation can occur. rsc.org The regioselectivity of the dealkylation is influenced by the electronic and steric properties of the substrate and the active site of the specific CYP450 isoform. rsc.org Theoretical studies suggest that the HAT mechanism is often favored for the N-dealkylation of many cyclopropylamines, leading to the formation of cyclopropanone, which can then be further metabolized. rsc.orgresearchgate.net
The involvement of various CYP450 isoforms, such as CYP2B6, CYP2C19, CYP2D6, and CYP3A4, has been identified in the metabolism of structurally related N-substituted amines. nih.gov The inactivation of CYP enzymes by some cyclopropylamines can also involve the formation of metabolic intermediate complexes (MICs), where a metabolite coordinates tightly to the heme iron of the enzyme, inhibiting its catalytic activity. nih.gov
Table 2: Proposed Metabolites from Cytochrome P450-Mediated N-Dealkylation of N-Cyclopropyl-N-methylaniline This table illustrates the products of N-dealkylation of a model cyclopropylamine, providing insight into the potential metabolic fate of this compound.
| Substrate | Metabolic Pathway | Key Intermediate | Resulting Products | Reference |
|---|---|---|---|---|
| N-cyclopropyl-N-methylaniline | N-Decyclopropylation (HAT) | Carbinolamine | N-methylaniline and Cyclopropanone hydrate | rsc.orgresearchgate.net |
| N-Demethylation (HAT) | Carbinolamine | N-cyclopropylaniline and Formaldehyde | rsc.orgresearchgate.net |
Oxidation and Reduction Chemistry of Amine Functionalities
The amine functionality is a key site for metabolic and chemical oxidation. For secondary cyclopropylamines, oxidation often proceeds via a single electron transfer (SET) mechanism at the nitrogen atom, forming a highly reactive aminium cation radical. nih.gov This intermediate can undergo several transformations. One prominent pathway involves the fragmentation of the strained cyclopropyl ring. nih.govresearchgate.net This ring-opening is a characteristic reaction of cyclopropylamines upon one-electron oxidation, which can be achieved enzymatically, chemically, electrochemically, or photochemically. researchgate.net
For instance, studies on N-cyclopropyl-N-methylaniline, an analogue, have shown that enzymatic oxidation by horseradish peroxidase leads to the formation of an aminium ion. This species then undergoes exclusive cyclopropyl ring fragmentation to generate a distonic cation radical. nih.gov This intermediate can then partition between different pathways, such as unimolecular cyclization or reaction with dissolved oxygen, leading to various products. nih.gov The specific products formed depend on the reaction conditions, such as oxygen concentration. nih.gov
In contrast to oxidation, the reduction of the amine functionality itself is not a common transformation unless it is part of a larger reducible group (e.g., an amide or imine). However, other functional groups within the molecule can be selectively reduced. For example, if a ketone moiety were present on the cyclohexyl ring of an analogue, it could be readily reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding amino alcohol. nih.gov
Nucleophilic Substitution Reactions Involving the Amine Group
The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, allowing it to participate in various nucleophilic substitution reactions with suitable electrophiles.
N-Alkylation and N-Arylation: Secondary amines readily undergo N-alkylation with alkyl halides or other alkylating agents. For instance, N-alkylation of various amines can be achieved through methods like reductive amination, which involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net More advanced metal-catalyzed methods are also prevalent. Nickel-catalyzed cross-coupling reactions, for example, have been developed for the N-arylation of cyclopropylamine with (hetero)aryl halides at room temperature, a transformation that is valuable for creating pharmaceutically relevant N-arylcyclopropylamines. researchgate.net
N-Acylation: N-acylation is a fundamental transformation for amines, converting them into amides. bath.ac.uk This is typically achieved by reacting the amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents. bath.ac.uknih.gov Electrochemical methods for N-acylation using carboxylic acids and amines in aqueous conditions have also been developed as a more sustainable approach. rsc.org These reactions are crucial for synthesizing a wide range of derivatives with potentially altered biological and physicochemical properties. nih.gov
| Reaction Type | Reagents/Catalysts | Product Type |
| N-Arylation | (Hetero)aryl halides, Nickel catalyst | N-Arylcyclopropylamine |
| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids | Amide |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | Tertiary Amine |
Chemical Transformations and Derivatization Strategies of the this compound Scaffold
Cyclopropyl Ring Substitution Strategies
The cyclopropane ring, while generally stable, is a site for unique chemical transformations due to its inherent ring strain. nih.gov Strategies for its modification can involve either substitution on the ring itself or reactions that proceed via ring-opening.
Several methods exist for the synthesis of substituted cyclopropylamines, which can be considered analogues of the parent compound. chemrxiv.org These methods include metal-catalyzed cyclopropanations using carbenoids and Michael-initiated ring-closure reactions. nih.govchemrxiv.org For example, a diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be achieved from α-chloroaldehydes, proceeding through a zinc homoenolate intermediate that is trapped by an amine before subsequent ring closure. chemrxiv.org
Furthermore, N-aryl cyclopropylamines can undergo formal [3+2] cycloaddition reactions with electron-poor olefins under photochemical conditions, without the need for a photocatalyst. chemrxiv.org This reaction proceeds via a single electron transfer (SET) mechanism, initiated by photoexcitation of the cyclopropylaniline, leading to the synthesis of N-arylaminocyclopentanes. chemrxiv.org This transformation highlights how the electronic properties of the amine substituent can be leveraged to activate the cyclopropyl ring towards more complex transformations.
Cyclohexyl Ring Modification Approaches to Modulate Physicochemical Properties
One approach involves introducing fluorine atoms onto the cyclohexyl ring. The synthesis of molecules containing an all-cis tetrafluorocyclohexyl motif, for instance, has been shown to significantly alter molecular properties. nih.gov This "Janus face" ring, with one polar and one nonpolar face, can lead to improved aqueous solubility and enhanced metabolic stability while lowering lipophilicity by almost two log units, although it may come at the cost of lower permeability. nih.gov
Another strategy is the introduction of hydroxyl groups. The synthesis of cyclohexanol (B46403) derivatives, which can be achieved through various synthetic routes including photocatalyzed cycloadditions followed by reduction, can improve properties like metabolic stability and solubility. nih.govacs.org The improved physicochemical properties of cyclohexanol-containing analogues have been shown to translate into better pharmacokinetic profiles, such as low clearance and high oral bioavailability in preclinical studies. acs.org
| Modification | Effect on Physicochemical Properties |
| Tetrafluorination (all-cis) | Decreased lipophilicity, improved solubility, enhanced metabolic stability, potentially lower permeability. nih.gov |
| Hydroxylation | Improved metabolic stability, increased solubility, potential for improved pharmacokinetic profile. acs.org |
Modifications at the Amine Linker and Nitrogen Substituents
The ethyl linker and the substituents on the nitrogen atom provide additional handles for chemical modification to modulate the molecule's properties. nih.govnih.gov
The nitrogen atom of the secondary amine can be incorporated into various heterocyclic structures or substituted with different alkyl or aryl groups. N-alkylation can be achieved using methods that avoid genotoxic reagents, such as using propylene (B89431) carbonate as both a reagent and solvent. mdpi.com N-arylation, as previously mentioned, can be accomplished via metal-catalyzed cross-coupling reactions. researchgate.net These modifications can drastically alter the molecule's electronic properties, steric profile, and potential for intermolecular interactions.
Incorporation of the 1-Cyclohexylethyl Moiety into Diverse Chemical Scaffolds for Biological Activity
The 1-cyclohexylethylamine moiety is a valuable building block in medicinal chemistry and is incorporated into a wide range of chemical scaffolds to create biologically active molecules. chemimpex.comchemimpex.com Its chiral nature and lipophilic cyclohexyl group make it a useful component for designing compounds with specific stereochemistry and pharmacokinetic properties. chemimpex.comontosight.ai
This structural motif is used as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com For example, (R)-(-)-1-cyclohexylethylamine and its (S)-(+)-enantiomer are employed in asymmetric synthesis to create complex molecules with high specificity, which is often crucial for biological activity. chemimpex.comchemimpex.com The cyclohexyl group can enhance lipophilicity, which may be beneficial for drug formulation and delivery. chemimpex.com
The 1-cyclohexylethylamine scaffold has been integrated into diverse molecular architectures. For example, it can be used to prepare chiral polymethacrylamides for use as stationary phases in chromatography or to synthesize chiral calix ontosight.aiarene Schiff base derivatives with potential for enantioselective recognition of other amines. chemicalbook.com Its incorporation into larger, more complex molecules is a common strategy in the development of new therapeutic agents and other bioactive compounds. chemimpex.comontosight.aibiosynth.com
Structure Activity Relationship Sar Investigations of N 1 Cyclohexylethyl Cyclopropanamine and Its Derivatives
Influence of Stereochemical Configuration on Biological Activity and Target Interactions
Stereochemistry is a critical determinant of the biological activity of chiral molecules, profoundly influencing their interaction with protein targets. nih.gov For derivatives of cyclopropanamine, the spatial arrangement of substituents around stereogenic centers can lead to significant differences in potency and efficacy.
Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their biological activity is often dictated by their specific stereochemistry. nih.gov Studies on various chiral compounds have consistently shown that stereoisomers can exhibit widely different biological activities. For instance, in the case of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed markedly different affinities and selectivities for opioid receptors. nih.gov One isomer, (2S,3R,4S)-1a, was found to be one of the most potent opiates known, with its effects mediated largely by the mu-receptor, while another isomer, (2R,3R,4S)-1b, exhibited both delta and kappa agonist effects. nih.gov A third isomer acted as a weak mu antagonist, highlighting how subtle changes in stereoconfiguration can switch a compound from a potent agonist to an antagonist. nih.gov
This principle extends to cyclopropane-containing compounds. The configuration of substituents on the cyclopropane (B1198618) ring itself is vital. In studies of cis-12,13-cyclopropyl-epothilone B variants, the analogue with a cyclopropane orientation corresponding to the natural epoxide configuration was nearly as potent as epothilone (B1246373) A, whereas its diastereomer was significantly less active. nih.gov This demonstrates that the biological activity is tightly linked to the specific orientation of the cyclopropane moiety. nih.gov Similarly, for nature-inspired 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism, possibly via an L-amino acid transport system, is responsible for the enhanced biological effect. nih.govmdpi.com
Table 1: Influence of Stereochemistry on Opioid Receptor Binding and Activity
| Compound Isomer | Receptor Binding Affinity (mu-site) | Functional Activity (Mouse Vas Deferens) |
| (2S,3R,4S)-1a | High | Potent mu-agonist (femtomolar range) |
| (2R,3R,4S)-1b | Highest | Potent agonist (delta and kappa effects) |
| (2R,3S,4R)-1c | Highest | Agonist (delta and kappa effects) |
| (2S,3S,4R)-1d | Low | Weak mu-antagonist |
| Data synthesized from findings on diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, illustrating the critical role of stereochemistry. nih.gov |
Positional and Electronic Effects of Substituents on the Cyclopropyl (B3062369) Ring
The cyclopropyl ring is a key feature of many biologically active molecules, and its substitution pattern plays a pivotal role in modulating target interactions. The majority of inhibitors based on the cyclopropylamine (B47189) scaffold of tranylcypromine (B92988), for example, are designed around the covalent interaction between the cyclopropane core and the catalytic domain of target proteins. nih.gov
Modifications to the cyclopropyl ring can influence activity through both steric and electronic effects. In the context of inhibitors for Lysine-specific demethylase 1 (LSD1/KDM1A), a series of tranylcypromine-based derivatives were synthesized to explore these effects. researchgate.net It was found that decorating a phenyl ring attached to the cyclopropane with small, often halogenated, functional groups significantly improved inhibitory activity. nih.gov Specifically, substitution at the meta position of the phenyl ring led to compounds with potency in the low nanomolar range. nih.gov This suggests that the electronic properties and position of the substituent are crucial for optimal interaction with the enzyme's active site.
Furthermore, the introduction of substituents directly onto the cyclopropane ring can create additional stereogenic centers, which, as discussed previously, can be used to fine-tune activity. researchgate.net Studies on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) as antagonists for the N-methyl-D-aspartate (NMDA) receptor showed that the placement of the cyclopropane ring within the molecule's backbone influenced potency and selectivity. nih.gov The reactivity of the cyclopropane ring itself, which resembles an olefinic double bond, can also be exploited, as it can undergo enzymatic ring-opening, a process influenced by the electronic nature of its substituents. unl.pt
Table 2: Effect of Phenyl Ring Substitution on KDM1A Inhibitory Activity
| Compound | Substituent on Phenyl Ring (at β-position of cyclopropane) | KDM1A IC₅₀ (nM) |
| Parent Compound | Unsubstituted | >1000 |
| Derivative 44a | 3-Fluoro | 31 |
| Derivative 44b | 3-Chloro | 50 |
| Derivative 44c | 3-Bromo | 65 |
| Derivative 44d | 4-Fluoro | 250 |
| Data based on research into α-substituted cyclopropylamine derivatives. nih.govresearchgate.net |
Impact of Cyclohexyl Group Modifications on Molecular Interactions
The cyclohexyl group is a common lipophilic moiety in drug design, and its modification can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. In derivatives of N-(1-cyclohexylethyl)cyclopropanamine, the cyclohexyl ring is expected to engage in hydrophobic or van der Waals interactions within the target's binding pocket.
SAR studies on related scaffolds have provided valuable insights. For instance, in a series of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone derivatives investigated as anti-tubercular agents, the cyclohexyl group was found to form strong pi-interactions with a tyrosine side chain in the target enzyme, inosine-5′-monophosphate dehydrogenase (IMPDH). researchgate.net Replacing the cyclohexyl ring with a phenyl ring resulted in a loss of both biochemical and whole-cell activity. researchgate.net However, introducing specific substituents onto this new phenyl ring could partially restore activity. A 3-cyano substitution, for example, improved whole-cell activity, whereas a 4-cyano group was detrimental. researchgate.net This highlights the sensitive electronic and steric requirements for this part of the molecule.
In another study on motilin receptor antagonists, a series of 1,3-disubstituted cyclohexylmethyl urea (B33335) and amide derivatives were developed, demonstrating that the cyclohexyl ring can serve as a rigid scaffold to orient key recognition elements for optimal receptor binding. nih.gov Similarly, research on mGluR5 negative allosteric modulators led to the discovery of a series of trans-1,3-cyclohexyl diamides, where the cyclohexyl core was crucial for establishing the correct geometry for activity. nih.gov
Table 3: Influence of Cyclohexyl Ring Modifications on IMPDH Inhibition
| Compound | Modification to Cyclohexyl Ring | IMPDH IC₅₀ (μM) | Whole-Cell Activity (MIC₉₀, μM) |
| Parent Compound | Cyclohexyl | 0.5 | 6.3 |
| Compound 15 | Phenyl | 8.1 | >100 |
| Compound 16 | 3-Cyanophenyl | 8.0 | 25 |
| Compound 17 | 4-Cyanophenyl | >100 | >100 |
| Data from SAR profiling of modifications on the cyclohexyl ring of an IMPDH inhibitor. researchgate.net |
Steric and Electronic Effects of Alkyl/Aryl Substitutions on the Nitrogen Atom
The substituent attached to the nitrogen atom of the cyclopropanamine core is a key determinant of binding affinity and selectivity. In the parent compound, this is a 1-cyclohexylethyl group. Altering the size (steric effects) and electronic nature of this substituent can modulate interactions with the target protein.
Studies on N-alkylated arylsulphonamides have shown that the size of the N-alkyl group can have a profound impact on chemical reactivity and molecular conformation. nih.gov When the N-alkyl group is large, particularly if it is branched, increased steric hindrance can prevent certain intramolecular reactions, thereby favoring others. nih.gov For example, a bulky group like isopropyl or isobutyl on the nitrogen atom can prevent cyclization and facilitate a desired rearrangement in high yield. nih.gov This principle is directly applicable to receptor-ligand interactions, where the steric bulk of an N-substituent can either promote or hinder optimal binding. A substituent that is too large may cause steric clashes with the binding site, while one that is too small may not sufficiently fill a hydrophobic pocket.
The electronic properties of the N-substituent also play a role. nih.govresearchgate.net While simple alkyl groups primarily exert their influence through steric and hydrophobic effects, replacing them with aryl groups introduces electronic factors such as aromaticity and the potential for pi-stacking interactions. The electronic nature of these aryl groups can be further tuned by adding electron-donating or electron-withdrawing substituents, which can modulate the basicity of the nitrogen atom and influence hydrogen bonding or ionic interactions with the target.
Correlation of Structural Diversity with Modulatory Effects on Specific Biological Pathways
The structural modifications detailed in the preceding sections directly correlate with the ability of this compound derivatives to modulate specific biological pathways. A prominent example is the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.gov Many potent LSD1 inhibitors are based on the tranylcypromine (2-phenylcyclopropan-1-amine) scaffold. researchgate.net
SAR studies have shown that specific structural features are required for potent and selective LSD1 inhibition. For example, the design of indolin-5-yl-cyclopropanamine derivatives led to the identification of compounds with high selectivity for LSD1 over the related LSD2 and monoamine oxidases (MAOs). nih.govacs.org One representative compound from this series not only inhibited LSD1 with a low nanomolar IC₅₀ but also induced the differentiation of acute myeloid leukemia (AML) cell lines and demonstrated in vivo antitumor efficacy. nih.govacs.org This demonstrates a clear link between a specific chemical scaffold (an indoline-substituted cyclopropanamine) and a desired effect on a cancer-related biological pathway.
The development of these inhibitors often focuses on modifying the part of the molecule that extends from the amine, analogous to the cyclohexylethyl group of the title compound. researchgate.net These modifications aim to enhance interactions with specific pockets in the LSD1 active site, thereby improving potency and selectivity. The collective findings indicate that the rational design of derivatives, by systematically altering stereochemistry and the substituents on the core rings, can lead to compounds that precisely modulate the activity of enzymes like LSD1, resulting in significant downstream effects on cellular pathways involved in disease. nih.govnih.gov
Receptor Binding and Ligand Target Interaction Studies
G-Protein Coupled Receptor (GPCR) Binding Assays
No publicly available research data details the binding affinity or efficacy of N-(1-cyclohexylethyl)cyclopropanamine at any G-Protein Coupled Receptors. Therefore, a data table of its binding profile (e.g., Ki or IC50 values) cannot be generated.
Neurotransmitter Receptor Modulation by Cyclohexylethylamine Derivatives
There is no specific information in the scientific literature concerning the modulatory effects of this compound on neurotransmitter receptors. Research on other cyclohexylethylamine derivatives suggests a potential for such activity, but direct evidence for the subject compound is absent.
Investigations into Enzyme-Substrate and Enzyme-Inhibitor Interactions
Scientific studies investigating the interaction of this compound with enzymes, either as a substrate or an inhibitor, have not been identified in public databases.
Molecular Basis of Agonist and Antagonist Activity
Without primary binding and functional assay data, the molecular basis of any potential agonist or antagonist activity for this compound cannot be determined.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govjbcpm.com This method is instrumental in drug discovery for identifying potential biological targets for a compound and elucidating its binding mechanism at the molecular level. nih.gov For N-(1-cyclohexylethyl)cyclopropanamine, molecular docking simulations can be employed to screen a wide range of proteins to identify those with which it might interact with significant affinity.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. samipubco.com A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the resulting docked poses reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for binding. nih.govnih.gov For example, the secondary amine in this compound can act as a hydrogen bond donor, while the cyclohexyl and cyclopropyl (B3062369) groups can form extensive hydrophobic contacts within a protein's binding pocket.
These simulations can guide the rational design of more potent analogs by identifying key interaction points that can be optimized.
Table 1: Hypothetical Molecular Docking Results for this compound against Various Protein Targets This table presents illustrative data to demonstrate the output of a typical molecular docking study.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -7.2 | Val523, Ala527, Leu352 | Hydrophobic |
| Monoamine Oxidase B (MAO-B) | 2BYB | -6.8 | Tyr435, Ile199, Cys172 | Hydrophobic, Pi-Alkyl |
| p38 MAP Kinase | 3S3I | -7.5 | Leu167, Val38, Ala51 | Hydrophobic, Hydrogen Bond (with backbone) |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. researchgate.netescholarship.org MD simulations are crucial for assessing the conformational flexibility of this compound and evaluating the stability of its complex with a protein target identified through docking. nih.govfigshare.com
In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions). researchgate.net The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period, often nanoseconds to microseconds. researchgate.net Analysis of this trajectory provides insights into:
Conformational Analysis: How the structure of this compound and the protein change and adapt to each other over time.
Binding Stability: Whether the ligand remains stably bound in the predicted pose or if it dissociates. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD suggests the complex has reached equilibrium. researchgate.net
Binding Free Energy Calculations: Advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the scores from molecular docking. samipubco.com
Table 2: Illustrative Molecular Dynamics Simulation Data for this compound-p38 MAP Kinase Complex This table shows example metrics derived from an MD simulation to assess binding stability.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein H-Bonds | MM/GBSA Binding Energy (kcal/mol) |
|---|
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov If a set of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.
The process involves calculating a set of numerical descriptors for each molecule that quantify its structural, physicochemical, and electronic properties. nih.gov These descriptors can include:
Topological descriptors: Related to the connectivity of atoms.
Electronic descriptors: Such as dipole moment and partial charges.
Physicochemical descriptors: Like molecular weight, LogP (lipophilicity), and molar refractivity.
A mathematical model is then generated that correlates these descriptors with the observed biological activity. This model can be used to predict the activity of new compounds based solely on their calculated descriptors, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov
Table 3: Selected Molecular Descriptors for this compound for a Potential QSAR Study
| Descriptor | Value | Description |
|---|---|---|
| Molecular Formula | C11H21N | The elemental composition of the molecule. biosynth.com |
| Molecular Weight | 167.29 g/mol | The mass of one mole of the compound. biosynth.com |
| XlogP (predicted) | 3.2 | A measure of the molecule's lipophilicity. uni.lu |
| Hydrogen Bond Donors | 1 | Number of groups that can donate a hydrogen bond. ebi.ac.uk |
| Hydrogen Bond Acceptors | 1 | Number of groups that can accept a hydrogen bond. ebi.ac.uk |
| Rotatable Bonds | 3 | Number of bonds that can rotate freely. |
Virtual Screening Methodologies for the Discovery of Novel Inhibitors and Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov this compound can serve as a starting point or reference compound in such a campaign.
There are two primary approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries are docked into the protein's binding site, and compounds are ranked based on their docking scores. This approach is used when the target structure is known.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on a set of known active ligands. This compound, if found to be active, could be used as a template. The screening process then searches for molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
Virtual screening can rapidly narrow down a library of millions of compounds to a manageable number of promising "hits" for further experimental testing, significantly accelerating the discovery of novel inhibitors and ligands. nih.gov
Theoretical Prediction of Mass Spectrometry Fragmentation Patterns for Mechanistic Understanding
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern after ionization. Computational chemistry can be used to predict these fragmentation patterns, which aids in structure elucidation and provides a deeper mechanistic understanding of the fragmentation process. researchgate.netarkat-usa.org
For this compound, theoretical methods can calculate the energies of different potential fragment ions, helping to predict the most likely fragmentation pathways. The structure of this compound contains a secondary amine adjacent to both a cyclohexyl and a cyclopropyl group. A primary and highly characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edunih.gov This process results in the formation of a stable, resonance-stabilized iminium cation.
Predicting these fragments is crucial for identifying the compound in complex mixtures and for distinguishing it from its isomers. nih.gov
Table 4: Predicted Major Mass Spectrometry Fragments of this compound (MW = 167.29) via α-Cleavage This table lists theoretically predicted fragment ions based on established fragmentation rules for amines.
| Fragmentation Pathway | Lost Radical | Fragment Ion Structure | Predicted m/z |
|---|---|---|---|
| Molecular Ion [M]•+ | - | [C11H21N]•+ | 167 |
| α-cleavage (loss of cyclohexyl) | •C6H11 | [CH3-CH=N+H-C3H5] | 84 |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule, a critical step in its characterization.
For N-(1-cyclohexylethyl)cyclopropanamine, with a molecular formula of C₁₁H₂₁N, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This theoretical value serves as a benchmark for experimental HRMS measurements.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total | | | 167.167399 |
Experimental determination of the exact mass via techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the elemental formula. mdpi.com Deviations from this mass could indicate the presence of impurities or alternative molecular formulas.
Mechanistic studies of reactions involving this compound can also be facilitated by HRMS. For instance, in studies of its metabolism or degradation, HRMS can identify and confirm the structures of various intermediates and final products by determining their exact masses and, consequently, their elemental compositions. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, allowing for the assembly of the molecular framework.
In the ¹H NMR spectrum, one would expect to see a complex series of signals for the cyclohexyl protons, typically in the upfield region (around 1.0-2.0 ppm). The methine proton of the ethyl group (CH-N) would likely appear as a multiplet, coupled to the adjacent methyl protons and the proton on the nitrogen. The methyl protons would present as a doublet. The protons on the cyclopropyl (B3062369) ring would exhibit characteristic signals, with the methine proton alpha to the nitrogen being the most deshielded.
The ¹³C NMR spectrum would complement the ¹H data, with distinct signals for each carbon atom. The carbons of the cyclohexyl ring would resonate in the aliphatic region, while the carbons of the cyclopropyl ring would show their characteristic upfield shifts due to ring strain. The carbon atom attached to the nitrogen would be deshielded. Detailed analysis of related N-substituted cyclopropylamine (B47189) and cyclohexylethylamine derivatives in the literature can provide a more precise estimation of these chemical shifts. uan.mxnih.govchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexyl (CH₂) | 1.0 - 1.8 | 25 - 35 |
| Cyclohexyl (CH) | 1.6 - 2.0 | 40 - 50 |
| Ethyl (CH₃) | ~1.1 (doublet) | 15 - 25 |
| Ethyl (CH) | Multiplet | 50 - 60 |
| Cyclopropyl (CH₂) | 0.3 - 0.8 | 5 - 15 |
| Cyclopropyl (CH) | ~2.2 (multiplet) | 25 - 35 |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound. These techniques reveal the connectivity between atoms within the molecule, providing definitive structural proof. core.ac.uknih.govmdpi.com
X-ray Crystallography for High-Resolution Determination of Ligand-Target Complex Structures
Of particular importance is the application of X-ray crystallography in determining the structure of this compound when it is bound to a biological target, such as an enzyme or a receptor. nih.gov Such ligand-target complex structures are invaluable in the field of drug discovery and development. They provide a detailed, atomic-level understanding of the binding interactions, which can guide the design of more potent and selective analogs.
The process involves co-crystallizing the compound with the target macromolecule and then analyzing the diffraction pattern of X-rays passed through the crystal. The resulting electron density map is then interpreted to build a 3D model of the complex. mdpi.comdtic.mil
Table 3: Representative Crystallographic Data for a Small Molecule-Protein Complex
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions (a, b, c) | 85.2 Å, 45.6 Å, 112.3 Å |
| Resolution (Å) | 1.8 |
| R-work / R-free | 0.19 / 0.22 |
| Ligand Occupancy | 0.95 |
| Average B-factor (Ligand) | 25 Ų |
Note: This is example data and does not represent this compound.
The resolution of the crystal structure is a key indicator of its quality, with lower numbers indicating a more detailed and reliable structure. The R-factors (R-work and R-free) are measures of how well the refined model fits the experimental diffraction data.
Spectroscopic Methods for Monitoring Reaction Progress and Identification of Intermediates
The synthesis of this compound, likely involving the N-alkylation of cyclopropylamine with a suitable cyclohexylethyl derivative, can be effectively monitored in real-time using various spectroscopic techniques. rsc.org This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize the formation of byproducts.
In-situ monitoring techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR can provide continuous data on the concentrations of reactants, intermediates, and products throughout the course of the reaction. For example, the disappearance of the N-H stretch of the starting amine and the appearance of new C-N stretching vibrations could be tracked by IR spectroscopy. Similarly, NMR spectroscopy can monitor the change in the chemical environment of specific protons or carbons as the reaction progresses. researchgate.netnih.govnih.gov
The identification of transient intermediates can be achieved by coupling rapid sampling techniques with mass spectrometry or NMR. This is particularly valuable for understanding the reaction mechanism. For instance, in the study of reactions involving N-cyclopropylamines, the detection of ring-opened intermediates can provide evidence for radical cation formation. nih.gov
By employing these advanced spectroscopic and analytical methods, a comprehensive understanding of the chemical and physical properties of this compound and its derivatives can be achieved, paving the way for its potential applications in various scientific fields.
Applications As Chemical Probes and Biological Tools
Development of N-(1-Cyclohexylethyl)cyclopropanamine Derivatives as Epigenetic Probes
A significant area of research has focused on the development of derivatives of the cyclopropylamine (B47189) scaffold, akin to this compound, as potent and selective inhibitors of histone demethylases, particularly Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.govnih.govrsc.org LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby influencing gene expression. nih.gov Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. nih.gov
The cyclopropylamine moiety is a key pharmacophore that acts as a mechanism-based inactivator of LSD1. nih.gov These compounds covalently modify the FAD cofactor, leading to irreversible inhibition of the enzyme. nih.govnih.gov Research has demonstrated that substitution on the cyclopropylamine core can enhance both potency and selectivity against other FAD-dependent enzymes like monoamine oxidases (MAO-A and MAO-B). nih.gov
Structure-activity relationship (SAR) studies have been conducted to optimize these inhibitors. For instance, the introduction of bulkier substituents on the cyclopropylamine ring has been shown to increase selectivity for KDM1A over monoamine oxidases. nih.gov Furthermore, the stereochemistry of these derivatives can influence their interaction with the enzyme, with different stereoisomers sometimes forming distinct covalent adducts with the FAD co-enzyme, even if they exhibit similar inhibitory activities. nih.gov
In cellular assays, these cyclopropylamine-based probes have been shown to modulate the expression of KDM1A target genes, such as Gfi-1b, confirming their on-target activity in a biological context. nih.gov The development of these compounds has led to the identification of highly potent and selective LSD1 inhibitors, which serve as valuable chemical probes to study the biological functions of this enzyme and as potential leads for the development of novel therapeutics. nih.gov
Table 1: Examples of Cyclopropylamine Derivatives as KDM1A/LSD1 Inhibitors
| Compound | Target | IC50 | Cellular Activity | Reference |
| Styrenylcyclopropane Derivative 34 | KDM1A/LSD1 | <4 nM (biochemical) | 2 nM (cell), 1 nM (GI50) | nih.gov |
| 1-Substituted Cyclopropylamine Derivatives | KDM1A/LSD1 | Varies with substitution | Modulates Gfi-1b expression | nih.gov |
Use in Investigating Signal Transduction Pathways and Cellular Responses (e.g., NF-κB, MAPK activation)
Currently, there is a lack of publicly available scientific literature detailing the specific use of this compound or its direct derivatives in the investigation of signal transduction pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase). While the broader class of cyclopropylamine-containing compounds has been investigated for various biological activities, their role in modulating these specific signaling cascades has not been a prominent focus of published research.
The NF-κB and MAPK pathways are critical in regulating a wide array of cellular processes, including inflammation, cell proliferation, and survival. frontiersin.org Chemical probes that can selectively modulate these pathways are invaluable for dissecting their complex roles in health and disease. Although some natural products and synthetic molecules are known to inhibit these pathways, a direct link to the this compound scaffold has not been established in the current body of scientific evidence.
Potential Application in Targeted Protein Degradation Research (e.g., PROTACs utilizing related scaffolds)
The field of targeted protein degradation, particularly the development of Proteolysis Targeting Chimeras (PROTACs), represents a novel therapeutic modality. arxiv.org PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. arxiv.org This design allows for the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. arxiv.org
While the development of PROTACs is a rapidly advancing area of research, there is no specific mention in the scientific literature of this compound or its closely related derivatives being utilized as either the warhead or the E3 ligase ligand in a PROTAC. The design of PROTACs often involves leveraging known inhibitors of a target protein as the warhead. doaj.orgfrontiersin.orgnih.govresearchgate.net Given the established activity of cyclopropylamine derivatives as KDM1A/LSD1 inhibitors, it is conceivable that such scaffolds could be adapted for the development of PROTACs targeting these epigenetic regulators. However, to date, no published studies have specifically described the synthesis or application of a PROTAC incorporating the this compound framework.
Future Research Perspectives in Cyclopropanamine and Cyclohexylethylamine Chemistry
Exploration of Undiscovered Biological Activities and Target Landscapes
The cyclopropanamine moiety is a well-established pharmacophore found in a variety of bioactive molecules, including enzyme inhibitors and neuropsychiatric agents. longdom.orgunl.pt Its rigid structure and unique electronic character allow it to serve as a versatile building block in drug design. longdom.org Research has demonstrated that derivatives of cyclopropanamine exhibit a wide range of biological effects, including anticancer, antidepressant, antiviral, and antimicrobial activities. longdom.orgnih.gov For instance, the cyclopropylamine (B47189) core is central to the mechanism of monoamine oxidase inhibitors (MAOIs) like tranylcypromine (B92988) and histone demethylase KDM1A (also known as LSD1) inhibitors, highlighting its importance in targeting enzymes involved in critical cellular processes. longdom.orgnih.gov
Future research will likely focus on expanding the known biological activities of cyclopropanamine and cyclohexylethylamine derivatives. The vast and complex landscape of biological targets remains largely unexplored for this class of compounds. A key area of future investigation will be the systematic screening of N-(1-cyclohexylethyl)cyclopropanamine and related analogs against a broad panel of receptors, enzymes, ion channels, and transporters. This could unveil novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions.
The cyclohexylethylamine scaffold, on the other hand, provides significant lipophilicity and conformational flexibility, which can be tailored to interact with specific biological targets. The combination of this group with the cyclopropanamine head could lead to compounds with entirely new pharmacological profiles. Exploring the polypharmacology of these molecules—their ability to interact with multiple targets simultaneously—could be particularly fruitful for complex diseases that involve multiple pathological pathways.
Potential Areas for Biological Exploration:
| Target Class | Potential Therapeutic Area | Rationale |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Neurology, Immunology, Cardiovascular Disease | The structural features of cyclohexylethylamine are common in GPCR ligands. |
| Kinases | Oncology, Inflammatory Disorders | Cyclopropanamine can act as a hinge-binding motif in certain kinase inhibitors. |
| Epigenetic Targets | Oncology, Genetic Disorders | The success of cyclopropanamine-based LSD1 inhibitors suggests potential for targeting other epigenetic modifiers. nih.gov |
Rational Design Strategies for Enhanced Potency, Selectivity, and Bioavailability
Rational drug design, aided by computational chemistry, offers a powerful approach to optimize the therapeutic properties of lead compounds like this compound. Future research will heavily rely on these strategies to enhance potency, improve selectivity against off-target molecules, and optimize pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).
Structure-activity relationship (SAR) studies will be crucial in dissecting the contribution of each structural component—the cyclopropyl (B3062369) ring, the ethyl linker, and the cyclohexyl group—to biological activity. For example, substitutions on the cyclopropyl or cyclohexyl rings can dramatically influence a molecule's interaction with its target and its metabolic stability. nih.govhyphadiscovery.com Introducing substituents on the cyclopropylamine ring has been shown to increase selectivity against human monoamine oxidases MAO A and MAO B. nih.gov The cyclopropyl group itself is often used in drug design to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com
A key challenge in drug development is achieving good bioavailability. The physicochemical properties of this compound, such as its lipophilicity and pKa, will need to be fine-tuned to ensure adequate absorption and distribution to the site of action. Strategies such as prodrug approaches or the incorporation of polar functional groups could be explored to modulate these properties.
Development of Advanced Synthetic Routes for Complex and Stereochemically Controlled Derivatives
The synthesis of structurally complex and stereochemically pure cyclopropanamine and cyclohexylethylamine derivatives is essential for rigorous biological evaluation. Future research in synthetic organic chemistry will focus on developing more efficient, scalable, and stereoselective methods to access a diverse range of analogs.
The construction of the cyclopropane (B1198618) ring is a key step, and modern cyclopropanation methods, including those catalyzed by transition metals, are continually being refined. researchgate.net Asymmetric synthesis will be particularly important, as the stereochemistry of the cyclopropane ring and the chiral center in the 1-cyclohexylethyl moiety can have a profound impact on biological activity. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are emerging as a powerful tool for producing optically active cyclopropane building blocks. nih.gov
The development of novel synthetic routes will also enable the creation of libraries of compounds with diverse substitutions and structural motifs. This will be critical for exploring the SAR of this chemical class and for identifying compounds with improved therapeutic profiles. For instance, new methods for C-N bond formation and the functionalization of the cyclohexyl ring will allow for the rapid generation of a wide array of derivatives for biological screening.
Integration with High-Throughput Screening Platforms for Diverse Biological Targets
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a wide range of biological targets. The integration of libraries of this compound derivatives with HTS platforms will be a key driver of future discoveries in this area.
By screening these compounds against diverse target classes, researchers can identify unexpected "hits" that may lead to the development of first-in-class medicines. HTS can be applied to various assay formats, including biochemical assays that measure enzyme activity and cell-based assays that assess cellular responses.
The data generated from HTS campaigns can also provide valuable insights into the SAR of this compound class, which can then be used to guide further rounds of rational design and synthesis. This iterative cycle of screening, hit identification, and lead optimization is a cornerstone of modern drug discovery. Furthermore, advances in automation and data analysis are continually increasing the efficiency and power of HTS, making it an indispensable tool for exploring the full therapeutic potential of novel chemical scaffolds like this compound.
Q & A
Q. What are the recommended synthetic routes for N-(1-cyclohexylethyl)cyclopropanamine in laboratory settings?
The compound can be synthesized via biocatalytic cascades in continuous flow systems, which improve yield and reduce side reactions compared to batch processes. For example, enzymatic approaches using GOase-AdRedAm systems have been optimized for secondary amines, with steady-state fractions validated by GC-FID analysis . Alternative methods include reductive amination of cyclohexyl ketones with cyclopropanamine derivatives under hydrogenation conditions, though reaction parameters (e.g., temperature, catalyst loading) must be carefully controlled to avoid over-reduction .
Q. How can researchers validate the purity and identity of this compound?
Standard analytical techniques include:
- GC-FID : For quantifying organic impurities, as demonstrated for structurally similar amines like N-(3-methylbenzyl)cyclopropanamine .
- NMR Spectroscopy : H and C NMR can confirm the presence of characteristic signals (e.g., cyclopropane protons at δ 0.5–1.2 ppm, cyclohexyl protons as multiplet clusters) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (CHN; 167.30 g/mol) .
Q. What are the key physicochemical properties of this compound?
While direct data for this compound is limited, analogs suggest:
- Solubility : Low water solubility due to hydrophobic cyclohexyl and cyclopropane groups; prefers organic solvents (e.g., DCM, THF) .
- Stability : Stable under inert storage (2–8°C, argon), but may degrade in acidic/basic conditions or under prolonged light exposure .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Chiral auxiliaries or asymmetric catalysis may enforce stereoselectivity. For example, enantiopure cyclohexylethylamines have been synthesized using (1S)- or (1R)-configured starting materials, with diastereomeric ratios monitored by chiral HPLC . Computational modeling (e.g., DFT) can predict transition states to optimize enantiomeric excess (ee) .
Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?
Discrepancies often arise from:
- Impurity Profiles : Trace solvents (e.g., residual DMF) can alter reactivity. Use high-purity reagents and validate via GC-MS .
- Experimental Conditions : Conflicting decomposition temperatures may reflect differences in heating rates or atmospheric control. Thermogravimetric analysis (TGA) under standardized conditions is recommended .
Q. How can researchers investigate the biological or mechanistic roles of this compound?
- Receptor Binding Studies : Radioligand displacement assays (e.g., using H-labeled analogs) can assess affinity for targets like amine transporters or GPCRs .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS to identify oxidation or cyclopropane ring-opening products .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to prevent inhalation/skin contact .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can computational tools aid in the design of experiments involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
